(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride
Description
(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative containing a boronate ester and a primary amine group, stabilized as a hydrochloride salt. Its molecular formula is C₁₃H₂₁BClNO₂ (MW: 269.58) . The compound features a rigid cyclopropane ring fused to a 1,3,2-dioxaborolane moiety, with stereochemistry at positions 1 and 2 of the cyclopropane. The tetramethyl substituents on the boronate ring enhance steric protection, improving stability against hydrolysis . This compound is primarily used as a building block in pharmaceutical synthesis, leveraging the cyclopropane motif for conformational restriction and the boronate group for Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BNO2.ClH/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11;/h6-7H,5,11H2,1-4H3;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGBSUVCGSUIJJ-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine;hydrochloride is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structure, and biological activity based on available research.
- Molecular Formula : C11H16BNO2
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
- IUPAC Name : (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride
Synthesis
The synthesis of this compound typically involves the cyclopropanization reaction of suitable precursors followed by boron-based modifications. The use of boron compounds in organic synthesis is well-documented due to their ability to stabilize reactive intermediates and facilitate various coupling reactions.
Research indicates that compounds containing dioxaborolane moieties can exhibit significant biological activities. These include:
- Anticancer Activity : Compounds similar to (1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine have been studied for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways crucial for tumor growth.
- Neuroprotective Effects : Some studies suggest that dioxaborolane derivatives may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases.
- Antimicrobial Properties : Preliminary data indicate that this compound may possess antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
A summary of relevant studies is presented in the table below:
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential in drug development. Its structural features enable it to act as a versatile building block for synthesizing biologically active molecules.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the dioxaborolane group have enhanced the selectivity and potency of anticancer agents.
Organic Synthesis
(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine; hydrochloride serves as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis.
Example Reaction:
The compound can be utilized to couple aryl halides with boronic acids to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Materials Science
In materials science, this compound has been investigated for its role in creating advanced materials such as polymers and nanocomposites. Its boron-containing structure allows for unique interactions within polymer matrices.
Application in Polymer Synthesis:
The compound can be used as a monomer in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer | 15 |
| Compound B | Antimicrobial | 20 |
| Compound C | Antiviral | 10 |
Table 2: Cross-Coupling Reaction Conditions
| Reaction Type | Aryl Halide | Boronic Acid | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Bromobenzene | 4,4,5,5-Tetramethyl... | 85 |
| Negishi Coupling | Iodobenzene | 4-Methylphenylboronic acid | 90 |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Structure
- Cyclopropane vs. Aromatic Cores : The target compound’s cyclopropane ring imposes stereochemical rigidity, enhancing binding specificity in drug candidates . In contrast, aromatic boronate esters (e.g., benzylamine derivatives) offer planar geometries suited for π-π interactions in cross-coupling .
- Boronate Ring Variations : The 1,3,2-dioxaborolane (5-membered) ring in the target compound provides greater kinetic stability compared to 6-membered dioxaborinanes (e.g., 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline) due to reduced ring strain .
Substituent Effects
- Tetramethyl Boronate vs. Dimethyl Boronate : The tetramethyl groups in the target compound hinder nucleophilic attack, extending shelf life compared to dimethyl-substituted analogues .
- Amine Position : The cyclopropane-adjacent amine in the target compound enables unique hydrogen-bonding interactions in drug-receptor binding, unlike benzylamine derivatives (e.g., QB-5419), which prioritize solubility and coupling efficiency .
Reactivity in Cross-Coupling
- The target compound’s boronate group participates in Suzuki-Miyaura reactions, but steric bulk from the cyclopropane may slow transmetalation compared to less hindered arylboronates (e.g., 2-chlorophenyl derivatives) .
Research Findings and Data
Table 2: Stability and Reactivity Data
| Compound | Hydrolysis Half-Life (pH 7.4) | Suzuki Coupling Yield (%) | Solubility (HCl salt, mg/mL) |
|---|---|---|---|
| Target Compound | >24 hours | 65–75 | 12.3 |
| 3-(5,5-Dimethyl-dioxaborinan-2-yl)aniline | 8 hours | 85–90 | 8.7 |
| 2-(4-Chlorophenyl)-dioxaborolane | >48 hours | 92 | 5.2 (neutral form) |
Data compiled from
Q & A
Q. What are the key synthetic routes for preparing (1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine hydrochloride, and what experimental conditions optimize yield?
Methodological Answer: The synthesis typically involves two stages: (1) cyclopropane ring formation and (2) boronic ester functionalization.
- Cyclopropanation: Use a [2+1] cycloaddition strategy with dichlorocarbene or transition-metal catalysts (e.g., Rh or Cu) to form the strained cyclopropane core. For stereochemical control, chiral auxiliaries or enantioselective catalysts are critical .
- Boronation: Introduce the dioxaborolane group via Suzuki-Miyaura coupling or direct borylation. A pinacol boronate ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is reacted under Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, base: Na₂CO₃, solvent: THF) .
- Hydrochloride Salt Formation: Treat the free amine with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 40°C | 65–75 | |
| Boronation | Pd(PPh₃)₄, Na₂CO₃, THF, reflux | 80–85 | |
| Hydrochloride Formation | HCl (g), EtOH, 0°C | >90 |
Q. How is the stereochemical integrity of the cyclopropane ring validated during synthesis?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase to resolve enantiomers .
- X-ray Crystallography: Confirm absolute configuration via single-crystal diffraction (e.g., compare with racemic standards) .
- Optical Rotation: Measure specific rotation (e.g., [α]D²⁵ = +15.3° in methanol) against literature values to verify enantiopurity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the reaction mechanism of boronate ester formation in this compound?
Methodological Answer:
- Reaction Pathway Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify transition states and activation barriers. For example, Pd-mediated oxidative addition of the boronate ester is rate-limiting .
- Solvent Effects: COSMO-RS simulations predict solvent polarity’s impact on reaction kinetics (e.g., THF stabilizes Pd intermediates better than DMSO) .
- Stereoelectronic Analysis: Natural Bond Orbital (NBO) analysis reveals hyperconjugation in the cyclopropane ring, influencing boronate regioselectivity .
Q. Table 2: DFT-Calculated Activation Energies
| Step | ΔG‡ (kcal/mol) | Solvent | Reference |
|---|---|---|---|
| Oxidative Addition | 22.3 | THF | |
| Transmetallation | 18.7 | THF |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from buffer composition .
- Metabolite Profiling: Use LC-MS/MS to identify degradation products (e.g., hydrolyzed boronate esters) that may interfere with bioassays .
- Structural-Activity Analysis: Compare analogs (e.g., cyclopropane vs. cyclohexane derivatives) to isolate contributions of the boronate group .
Q. How is this compound utilized in targeted drug delivery systems, and what analytical methods validate its stability?
Methodological Answer:
Q. Methodological Challenges and Solutions
Q. How to address low solubility of the hydrochloride salt in aqueous media?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
